Cinnarizine (CAS: 16699-20-0) is a highly lipophilic (LogP ~5.8) diphenylmethylpiperazine derivative that functions as a dual H1-receptor antagonist and L/T-type calcium channel blocker [1]. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but exceptionally low aqueous solubility, which heavily dictates downstream formulation strategies [2]. In procurement and material selection, cinnarizine is primarily sourced as an active pharmaceutical ingredient (API) for vestibular and rheological formulations, or as a well-characterized reference standard for use-dependent calcium channel inhibition assays[1].
Substituting cinnarizine with its closest structural analog, the difluoro-derivative flunarizine, fundamentally alters the pharmacokinetic profile of the final product. Flunarizine exhibits an extreme elimination half-life of 18–19 days, leading to significant drug accumulation and a high risk of extrapyramidal side effects upon repeated dosing [1]. In contrast, cinnarizine is cleared within 4 to 24 hours, making it strictly non-interchangeable for short-acting or acute formulation targets[2]. Furthermore, replacing cinnarizine with pure first-generation antihistamines (e.g., cyclizine or diphenhydramine) strips the formulation of its critical calcium-channel blocking activity, which is essential for dampening vestibular hair cell over-reactivity and providing neuroprotective efficacy [2].
Cinnarizine exhibits a significantly shorter elimination half-life compared to its difluoro-derivative flunarizine. While flunarizine accumulates extensively with a half-life of 18 to 19 days, cinnarizine is cleared within 4 to 24 hours, minimizing the risk of severe extrapyramidal side effects (such as drug-induced parkinsonism) during repeated dosing regimens [REFS-1, REFS-2].
| Evidence Dimension | Elimination half-life |
| Target Compound Data | 4 to 24 hours (Cinnarizine) |
| Comparator Or Baseline | 18 to 19 days (Flunarizine) |
| Quantified Difference | >18-fold faster elimination for Cinnarizine |
| Conditions | In vivo pharmacokinetic profiling |
Crucial for formulating short-acting vestibular therapeutics where rapid systemic clearance is required to prevent drug accumulation.
As a weak base and BCS Class II compound, cinnarizine demonstrates extreme pH-dependent solubility that dictates its processing and formulation. It is highly soluble in acidic gastric conditions but practically insoluble at intestinal pH, necessitating specialized formulation strategies to maintain bioavailability [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 0.29 mg/mL (at pH 2.0) |
| Comparator Or Baseline | 0.002 mg/mL (at pH 6.5) |
| Quantified Difference | 145-fold decrease in solubility from gastric to intestinal pH |
| Conditions | 37°C aqueous buffer solutions |
Dictates the requirement for gastric-retentive, cyclodextrin-complexed, or solubility-enhanced delivery systems in pharmaceutical development.
In whole-cell patch-clamp assays, cinnarizine acts as a frequency-dependent inhibitor of Cav1.3 L-type calcium channels. Increasing the stimulation frequency from 0.1 Hz to 0.2 Hz significantly enhances its inhibitory potency, differentiating its mechanism from non-frequency-dependent blockers like sclareol [1].
| Evidence Dimension | Cav1.3 current inhibition (at 3 µM) |
| Target Compound Data | 71% inhibition (at 0.2 Hz) |
| Comparator Or Baseline | 46% inhibition (at 0.1 Hz) |
| Quantified Difference | 25% absolute increase in inhibition with higher stimulation frequency |
| Conditions | Whole-cell patch-clamp, 15 mM Ca2+ charge carrier, 50 ms test pulses |
Makes cinnarizine a preferred reference compound for in vitro assays investigating use-dependent calcium channel blockade.
In lactacystin-induced models of Parkinson's disease, cinnarizine provides measurable neuroprotection by preventing the decline of striatal dopamine. Administration of cinnarizine partially preserves tyrosine hydroxylase (TH) protein levels and attenuates dopamine turnover compared to vehicle-treated controls[1].
| Evidence Dimension | Striatal dopamine preservation |
| Target Compound Data | Attenuated dopamine loss and turnover (10-30 mg/kg dose) |
| Comparator Or Baseline | Severe dopamine depletion (Vehicle control) |
| Quantified Difference | Significant preservation of TH-immunoreactive neurons and DA levels |
| Conditions | In vivo lactacystin-induced rat model (7-day administration) |
Supports the procurement of cinnarizine as a positive control or precursor in the development of calcium-modulating neuroprotective agents.
Because cinnarizine experiences a 145-fold drop in solubility as it moves from gastric (pH 2.0) to intestinal (pH 6.5) environments, it is an ideal API for developing and benchmarking gastric-retentive drug delivery systems, such as floating tablets or solid lipid nanoparticles [1].
Due to its proven frequency-dependent inhibition of Cav1.3 L-type calcium channels, cinnarizine is highly valuable as a reference standard in electrophysiological patch-clamp assays evaluating novel use-dependent neuroprotective compounds [2].
For anti-vertigo or motion sickness applications where rapid clearance is mandatory to avoid extrapyramidal side effects, cinnarizine is selected over flunarizine due to its significantly shorter half-life (hours vs. days) [3].
Irritant;Health Hazard;Environmental Hazard